molecular formula C6H8N2O B111612 4-(Aminomethyl)pyridin-2(1H)-one CAS No. 131052-82-9

4-(Aminomethyl)pyridin-2(1H)-one

Cat. No.: B111612
CAS No.: 131052-82-9
M. Wt: 124.14 g/mol
InChI Key: ZYOSFZHXYZSRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)pyridin-2(1H)-one is an organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, featuring an aminomethyl group at the 4-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)pyridin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with formaldehyde and ammonia, followed by oxidation to introduce the keto group. Another method includes the use of 4-picolylamine as a starting material, which undergoes oxidation to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 4-(Aminomethyl)pyridin-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)pyridine: Lacks the keto group, making it less reactive in certain chemical reactions.

    2-Aminomethylpyridine: Differently substituted, leading to variations in reactivity and applications.

    4-Pyridinemethanamine: Similar structure but without the keto group, affecting its chemical behavior.

Uniqueness

4-(Aminomethyl)pyridin-2(1H)-one is unique due to the presence of both an aminomethyl group and a keto group, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-(aminomethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-5-1-2-8-6(9)3-5/h1-3H,4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOSFZHXYZSRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567920
Record name 4-(Aminomethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-82-9
Record name 4-(Aminomethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting material (2-methoxypyridin-4-yl)methanamine 56-2 in 3N HCl was refluxed at 110° C. for 12 hours. The reaction was taken to dryness by rotary evaporation to give crude 4-(aminomethyl)pyridin-2(1H)-one 56-3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.